CD73-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

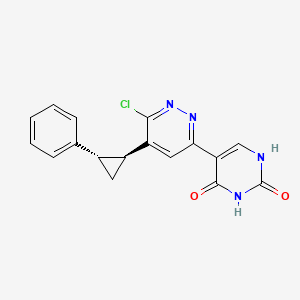

C17H13ClN4O2 |

|---|---|

Molecular Weight |

340.8 g/mol |

IUPAC Name |

5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H13ClN4O2/c18-15-12(11-6-10(11)9-4-2-1-3-5-9)7-14(21-22-15)13-8-19-17(24)20-16(13)23/h1-5,7-8,10-11H,6H2,(H2,19,20,23,24)/t10-,11+/m1/s1 |

InChI Key |

YPRQRHQKCLDAGB-MNOVXSKESA-N |

Isomeric SMILES |

C1[C@@H]([C@H]1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O)C4=CC=CC=C4 |

Canonical SMILES |

C1C(C1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CD73 Inhibition in Oncology: A Technical Guide Focused on a Potent Small-Molecule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: While specific data for a compound designated "CD73-IN-8" is not publicly available, this guide will provide an in-depth technical overview of the mechanism of action for a representative potent and selective small-molecule CD73 inhibitor, AB680 (Quemliclustat). This document will detail the core principles of CD73 inhibition in cancer therapy, present key preclinical data, outline experimental methodologies, and visualize the associated biological pathways and workflows.

The ecto-5'-nucleotidase, CD73, is a critical enzyme in the adenosine signaling pathway, which has emerged as a significant mediator of immunosuppression within the tumor microenvironment.[1][2] By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an accumulation of extracellular adenosine, a potent immunosuppressive molecule.[1][3] This adenosine then signals through its receptors, primarily A2A and A2B receptors on immune cells, to dampen anti-tumor immune responses.[1] Consequently, inhibiting CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.[2][4]

The CD73-Adenosine Axis: A Key Immunosuppressive Pathway in Cancer

The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Extracellular adenosine triphosphate (ATP), often released by dying cancer cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73, which is frequently overexpressed on cancer cells and various immune cells, hydrolyzes AMP to adenosine.[3] This extracellular adenosine exerts a range of immunosuppressive effects, including:

-

Inhibition of T-cell proliferation, activation, and cytokine release.[1][4]

-

Impairment of natural killer (NK) cell cytotoxicity.

-

Promotion of regulatory T cell (Treg) function.

-

Shifting of macrophage polarization towards an anti-inflammatory M2 phenotype.

By blocking the enzymatic activity of CD73, small-molecule inhibitors like AB680 prevent the production of adenosine, thereby "releasing the brakes" on the anti-tumor immune response.[1][4]

Quantitative Data for a Representative CD73 Inhibitor: AB680 (Quemliclustat)

The following tables summarize the key quantitative data for AB680, a potent and reversible small-molecule competitive inhibitor of human CD73.[4]

Table 1: Biochemical Potency of AB680 [4]

| Parameter | Value | Species |

| Ki | 5 pM | Human |

| IC50 (in T-cells) | Subnanomolar | Human & Mouse |

Table 2: In Vitro Efficacy of AB680 [1]

| Assay | Effect of AB680 | Cell Type |

| T-cell Proliferation | Restored in the presence of AMP | Human & Mouse T-cells |

| Cytokine Secretion (e.g., IFN-γ) | Restored in the presence of AMP | Human & Mouse T-cells |

| T-cell Cytotoxicity | Restored in the presence of AMP | Human & Mouse T-cells |

Table 3: In Vivo Efficacy of AB680 in a Syngeneic Mouse Melanoma Model (B16F10) [1]

| Treatment Group | Effect on Tumor Burden | Effect on CD8+ T-cell Infiltration | Effect on CD8+:Treg Ratio |

| AB680 (single agent) | Significantly decreased | Significantly increased | Significantly increased |

| Anti-PD-1 (single agent) | Minimal efficacy | - | - |

| AB680 + Anti-PD-1 | Significantly decreased tumor burden and increased survival | Significantly increased | Significantly increased more than anti-PD-1 alone |

Experimental Protocols

CD73 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.[5][6][7]

Materials:

-

Recombinant human CD73 enzyme

-

AMP (substrate)

-

CD73 inhibitor (e.g., AB680)

-

Assay Buffer (e.g., 25 mM Tris pH 7.5, 5 mM MgCl2, 0.005% Tween-20)[5]

-

Malachite Green Reagent

-

Phosphate standards

-

96-well microplate

-

Plate reader (absorbance at ~630 nm)

Procedure:

-

Prepare serial dilutions of the CD73 inhibitor.

-

In a 96-well plate, add the recombinant CD73 enzyme to the assay buffer.

-

Add the CD73 inhibitor dilutions or vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.[6]

-

Initiate the enzymatic reaction by adding a specific concentration of AMP to all wells.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at room temperature.[6]

-

Stop the reaction and detect the generated phosphate by adding the Malachite Green reagent.[6]

-

After a color development period (e.g., 15 minutes), measure the absorbance at ~630 nm using a microplate reader.[6]

-

Generate a phosphate standard curve to determine the concentration of Pi produced in each reaction.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CD73 inhibitor in a syngeneic mouse model.[8][9][10][11]

Materials:

-

Syngeneic tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma)

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

CD73 inhibitor (e.g., AB680)

-

Vehicle control

-

Optional: Anti-PD-1 antibody

-

Calipers for tumor measurement

-

Flow cytometry reagents for immune cell analysis

Procedure:

-

Culture the tumor cells to the desired number.

-

Subcutaneously implant a specific number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, CD73 inhibitor, anti-PD-1, combination).

-

Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis, such as immunohistochemistry or flow cytometry to analyze the immune cell infiltrate.

-

Spleens can also be harvested for analysis of systemic immune responses.

Visualizations

Caption: The CD73-adenosine signaling pathway leading to immunosuppression.

Caption: Inhibition of CD73 by a small molecule blocks adenosine production.

Caption: A typical workflow for the preclinical evaluation of a CD73 inhibitor.

References

- 1. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity | Semantic Scholar [semanticscholar.org]

- 3. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arcusbio.com [arcusbio.com]

- 5. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [repositori.upf.edu]

The Role of CD73-IN-8 in the Adenosine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ecto-5'-nucleotidase (CD73) is a critical enzyme in the adenosine signaling pathway, playing a pivotal role in tumor immune evasion. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 contributes to a tumor microenvironment that dampens the anti-cancer immune response. Consequently, the development of CD73 inhibitors has emerged as a promising strategy in immuno-oncology. This technical guide provides an in-depth overview of the adenosine pathway, the function of CD73, and the therapeutic rationale for its inhibition. It specifically introduces CD73-IN-8, a potent small molecule inhibitor of CD73, and details the methodologies for evaluating such compounds. Due to the limited publicly available data on this compound, this guide also presents representative data and experimental protocols for other well-characterized small molecule CD73 inhibitors to provide a comprehensive framework for research and development.

Introduction: The Adenosine Pathway in Cancer Immunology

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive signaling molecule.[1] This accumulation of adenosine is primarily driven by the enzymatic activity of two cell-surface ectonucleotidases: CD39 and CD73. CD39 initiates the process by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to AMP. Subsequently, CD73 catalyzes the final and rate-limiting step, the dephosphorylation of AMP to adenosine.[2]

Once produced, adenosine exerts its immunosuppressive effects by binding to G protein-coupled adenosine receptors (A1, A2A, A2B, and A3) on various immune cells.[3] Signaling through the A2A and A2B receptors, which are highly expressed on T cells, natural killer (NK) cells, and dendritic cells, leads to a dampening of their anti-tumor functions.[4] This includes the inhibition of T cell proliferation and cytotoxicity, suppression of NK cell activity, and impairment of antigen presentation by dendritic cells.[2][4] By generating this "adenosinergic halo," cancer cells can effectively evade immune surveillance and destruction.[5]

CD73: A Key Therapeutic Target

The pivotal role of CD73 in producing immunosuppressive adenosine makes it an attractive target for cancer immunotherapy.[6] High expression of CD73 on tumor cells and various immune cells within the TME is often associated with poor prognosis and resistance to conventional therapies.[7] By inhibiting the enzymatic activity of CD73, the production of adenosine can be reduced, thereby "releasing the brakes" on the anti-tumor immune response.[1] This approach aims to restore the function of immune effector cells and enhance their ability to recognize and eliminate cancer cells.[1] Preclinical studies have demonstrated that the blockade of CD73 can lead to reduced tumor growth, increased immune cell infiltration into tumors, and improved survival.[1][7]

This compound: A Potent CD73 Inhibitor

This compound is a potent small molecule inhibitor of the CD73 enzyme.[8] It is designed to block the catalytic activity of CD73, thereby preventing the conversion of AMP to adenosine.[8] The therapeutic potential of this compound lies in its ability to modulate the adenosine pathway and counteract adenosine-mediated immunosuppression.[8] This compound is referenced in patent WO2022052886A1 as a potential therapeutic agent for tumor-related diseases.[8]

Quantitative Data

As of the latest available information, specific quantitative data for this compound, such as IC50 and Ki values, are not publicly available. However, to provide a reference for the expected potency of small molecule CD73 inhibitors, the following table summarizes the in vitro activity of other representative compounds against both soluble and membrane-bound forms of CD73.

| Compound | Soluble CD73 IC50 (nM) | Membrane-Bound CD73 IC50 (nM) | Reference |

| XC-12 | 12.36 | 1.29 | [9] |

| Compound 73 | 12 | Not Reported | [10] |

| Compound 74 | 19 | Not Reported | [10] |

Experimental Protocols for Evaluating CD73 Inhibitors

This section provides detailed methodologies for the in vitro and in vivo evaluation of small molecule CD73 inhibitors like this compound.

In Vitro CD73 Enzymatic Activity Assay

Objective: To determine the inhibitory activity of a compound on the enzymatic function of CD73.

Principle: The assay measures the amount of a product generated by CD73 activity, such as adenosine or the released phosphate group. The reduction in product formation in the presence of an inhibitor is used to calculate its potency (e.g., IC50). Commercially available kits, such as colorimetric or fluorescence-based assays, are often used.[11][12]

Materials:

-

Recombinant human CD73 enzyme

-

AMP (substrate)

-

Assay buffer

-

Test compound (e.g., this compound)

-

Detection reagent (e.g., malachite green for phosphate detection, or a coupled enzyme system for adenosine detection)[3]

-

96- or 384-well microplates

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a microplate, add the recombinant CD73 enzyme to the assay buffer.

-

Add the test compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, AMP.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution, if required by the assay kit.

-

Add the detection reagent to quantify the product formed.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor in a preclinical animal model.

Principle: A syngeneic mouse tumor model, where the tumor and the host animal are from the same genetic background, is used to assess the efficacy of an immunomodulatory agent like a CD73 inhibitor. Tumor growth is monitored over time in treated versus control groups.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)

-

Test compound (e.g., this compound) formulated in a suitable vehicle

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Subcutaneously implant a known number of tumor cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to a pre-defined dosing schedule (e.g., daily or twice daily, via oral gavage or intraperitoneal injection).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the animals as a measure of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by flow cytometry or immunohistochemistry).

-

Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.

Visualizations: Signaling Pathways and Experimental Workflows

Adenosine Signaling Pathway and Inhibition by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. assaygenie.com [assaygenie.com]

- 5. CD73 immune checkpoint defines regulatory NK cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. abcam.com [abcam.com]

CD73-IN-8: Reshaping the Tumor Microenvironment by Targeting Adenosinergic Immunosuppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to a complex network of immunosuppressive pathways. One of the key mechanisms of immune evasion is the production of extracellular adenosine, a potent anti-inflammatory molecule, orchestrated by the ecto-5'-nucleotidase, CD73. Elevated CD73 activity within the TME is correlated with poor prognosis and resistance to treatment across various cancer types. CD73-IN-8 is a potent small molecule inhibitor of CD73, designed to disrupt this immunosuppressive axis and reinvigorate anti-tumor immunity. This technical guide provides a comprehensive overview of the role of CD73 in the TME, the mechanism of action of this compound, and its potential to modulate the tumor immune landscape. This document includes quantitative data on the effects of CD73 inhibition, detailed experimental protocols for its evaluation, and visual representations of the underlying biological pathways and experimental workflows.

The Role of CD73 in the Tumor Microenvironment

CD73 is a cell surface enzyme that plays a pivotal role in the purinergic signaling pathway, which is crucial in modulating immune responses.[1] In the TME, dying or stressed cancer cells release large amounts of adenosine triphosphate (ATP), which initially acts as a danger signal to attract and activate immune cells. However, this pro-inflammatory signal is rapidly dismantled by a cascade of ecto-enzymes. CD39 converts ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). Subsequently, CD73 catalyzes the final and rate-limiting step, hydrolyzing AMP into adenosine.[2]

This accumulation of extracellular adenosine in the TME has profound immunosuppressive effects by binding to its receptors, primarily A2A and A2B, on various immune cells:[2]

-

T-cells: Adenosine inhibits T-cell receptor (TCR) signaling, leading to decreased proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxicity of both CD4+ and CD8+ T-cells. It also promotes the generation and function of regulatory T-cells (Tregs), further dampening the anti-tumor response.[3]

-

Natural Killer (NK) Cells: Adenosine impairs the cytotoxic function and maturation of NK cells.[4]

-

Dendritic Cells (DCs): Adenosine inhibits the maturation and antigen-presenting capacity of DCs, preventing the effective priming of anti-tumor T-cells.

-

Myeloid-Derived Suppressor Cells (MDSCs): Adenosine promotes the expansion and immunosuppressive activity of MDSCs.

Beyond its immunological effects, CD73-derived adenosine also contributes to tumor progression through non-immunological mechanisms, including promoting angiogenesis, tumor cell proliferation, and metastasis.[5] The expression of CD73 is often upregulated in the TME due to hypoxia, a common feature of solid tumors, further amplifying its immunosuppressive and pro-tumoral functions.[6]

This compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the enzymatic activity of CD73.[5] By binding to CD73, this compound blocks the hydrolysis of AMP to adenosine. This leads to a significant reduction in the concentration of immunosuppressive adenosine within the TME. The primary mechanism of action of this compound is to "release the brakes" on the immune system, thereby restoring and enhancing the anti-tumor immune response.[2]

The key therapeutic consequences of CD73 inhibition by this compound include:

-

Restoration of T-cell and NK cell function: By reducing adenosine levels, this compound allows for the normal activation, proliferation, and cytotoxic activity of effector T-cells and NK cells.

-

Enhanced antigen presentation: The reduction in adenosine can promote the maturation and function of DCs, leading to more effective priming of tumor-specific T-cells.

-

Modulation of the myeloid compartment: Inhibition of CD73 can shift the balance from immunosuppressive MDSCs and M2-like macrophages towards a more pro-inflammatory and anti-tumoral phenotype.

-

Synergy with other immunotherapies: CD73 inhibitors have shown significant synergy with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) in preclinical models. By removing the adenosine-mediated suppression, this compound can sensitize tumors to the effects of checkpoint blockade.[5]

Quantitative Data on the Effects of CD73 Inhibition

The following tables summarize representative quantitative data from preclinical studies on small molecule CD73 inhibitors with similar mechanisms of action to this compound.

Table 1: In Vitro Activity of Representative Small Molecule CD73 Inhibitors

| Compound | Target | IC50 (nM) | Assay System | Reference |

| A000830 | Human CD73 | 1.0 | Recombinant Enzyme | [7] |

| A000830 | Mouse CD73 | 3.0 | Recombinant Enzyme | [7] |

| AB680 | Human CD73 | 0.05 | Recombinant Enzyme | [8] |

Table 2: In Vivo Anti-Tumor Efficacy of Representative Small Molecule CD73 Inhibitors

| Compound | Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| A000830 | CT26 Syngeneic (Mouse) | Combination with anti-PD-1 | Significant inhibition (p<0.05 vs. either agent alone) | [7] |

| APCP | B16-F10 Melanoma (Mouse) | Monotherapy | ~69% | [9] |

| XC-12 | CT26 Syngeneic (Mouse) | Monotherapy (135 mg/kg) | 74% | [10] |

Table 3: Modulation of the Tumor Microenvironment by Representative Small Molecule CD73 Inhibitors

| Compound | Tumor Model | Effect | Magnitude of Change | Reference |

| A000830 | CT26 Syngeneic (Mouse) | Increased CD8:Treg ratio in tumors | Statistically significant increase | [7] |

| APCP | B16-F10 Melanoma (Mouse) | Increased IFN-γ and IL-17 in TME | Significant increase | [9] |

| AB680 | In vitro co-culture | Reversal of AMP-mediated T-cell suppression | Complete reversal of suppression | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of CD73 inhibitors like this compound.

CD73 Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of CD73 by quantifying the inorganic phosphate produced from the hydrolysis of AMP.

Materials:

-

Recombinant human CD73 protein

-

This compound or other test inhibitors

-

AMP (substrate)

-

Malachite Green Phosphate Detection Kit

-

Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2 and CaCl2)

-

96-well microplate

Procedure:

-

Prepare a solution of recombinant CD73 in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the CD73 solution to each well (except for the blank).

-

Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a solution of AMP to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

T-cell Proliferation Assay

This assay assesses the ability of a CD73 inhibitor to reverse AMP-mediated suppression of T-cell proliferation.

Materials:

-

Human or mouse T-cells (e.g., from PBMCs or spleen)

-

AMP

-

This compound or other test inhibitors

-

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Complete cell culture medium

-

96-well cell culture plate

-

Flow cytometer

Procedure:

-

Isolate T-cells from human PBMCs or mouse splenocytes.

-

Label the T-cells with a cell proliferation dye according to the manufacturer's protocol.

-

Plate the labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add soluble anti-CD28 antibody to the wells.

-

Add AMP to the appropriate wells to induce suppression.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and stain with antibodies against T-cell markers (e.g., CD4, CD8).

-

Acquire the samples on a flow cytometer and analyze the dilution of the proliferation dye in the T-cell populations to determine the extent of proliferation.

-

Compare the proliferation in the presence of AMP with and without the CD73 inhibitor.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of a CD73 inhibitor in an immunocompetent mouse model.

Materials:

-

Syngeneic mouse tumor cell line (e.g., CT26, MC38)

-

Immunocompetent mice (e.g., BALB/c, C57BL/6)

-

This compound or other test inhibitors formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture the tumor cells and prepare a single-cell suspension for injection.

-

Inject a defined number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.

-

Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, this compound alone, checkpoint inhibitor alone, combination).

-

Administer the treatments according to a pre-defined schedule (e.g., daily, twice weekly).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

-

Plot the tumor growth curves and perform statistical analysis to compare the treatment groups.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol describes the immunophenotyping of immune cells within the TME following treatment with a CD73 inhibitor.

Materials:

-

Excised tumors from the in vivo study

-

Tumor dissociation kit (e.g., collagenase, DNase)

-

Red blood cell lysis buffer

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, NK1.1)

-

Fixable viability dye

-

FACS buffer (PBS with BSA and sodium azide)

-

Flow cytometer

Procedure:

-

Mince the excised tumors and digest them into a single-cell suspension using a tumor dissociation kit.

-

Filter the cell suspension through a cell strainer to remove debris.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with FACS buffer.

-

Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain the cells with a cocktail of fluorescently conjugated antibodies against the desired immune cell markers.

-

For intracellular staining (e.g., FoxP3, cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the data to quantify the different immune cell populations within the TME.

Visualizations: Signaling Pathways and Experimental Workflows

CD73-Adenosine Signaling Pathway in the Tumor Microenvironment

Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for an in vivo syngeneic mouse tumor model study.

Logical Relationship of CD73 Inhibition and Immune Restoration

Caption: Logical relationship of CD73 inhibition leading to immune restoration.

References

- 1. abcam.com [abcam.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 4. CD73 activity assay [bio-protocol.org]

- 5. research.pasteur.fr [research.pasteur.fr]

- 6. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

The Discovery and Synthesis of CD73-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in adenosine-mediated immunosuppression. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to the suppression of anti-tumor immunity, thereby promoting tumor growth and metastasis. Inhibition of CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CD73 inhibitors, with a focus on the conceptual framework surrounding molecules like CD73-IN-8. While specific proprietary data on this compound remains within patent literature, this document outlines the fundamental principles and methodologies relevant to its class of compounds.

Introduction to CD73 as a Therapeutic Target

CD73 is a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme that is overexpressed in various cancers.[1] Its enzymatic activity is the rate-limiting step in the extracellular production of adenosine, a potent immunosuppressive molecule.[2] Within the tumor microenvironment, elevated levels of adenosine bind to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to dampened anti-tumor responses.[2] Consequently, targeting CD73 with small molecule inhibitors or monoclonal antibodies can restore immune cell function and represents a promising avenue for cancer therapy, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.[1]

The CD73-Adenosine Signaling Pathway

The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Extracellular ATP, often released by stressed or dying cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then exerts its immunosuppressive effects by binding to its receptors on immune cells.

Discovery and Synthesis of CD73 Inhibitors

The discovery of potent and selective CD73 inhibitors is an active area of research. High-throughput screening (HTS) of compound libraries followed by structure-activity relationship (SAR) studies has led to the identification of several classes of inhibitors. This compound is a potent inhibitor of CD73, with its discovery detailed in patent WO2022052886A1.[3] While the specific synthetic route for this compound is proprietary, a general workflow for the synthesis and characterization of such inhibitors is outlined below.

Quantitative Data of Representative CD73 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes representative data for other well-characterized small molecule CD73 inhibitors to provide a comparative context.

| Compound | Target | IC50 (nM) | Cell-based IC50 (nM) | Oral Bioavailability (%) | Reference |

| AB680 | Human CD73 | 0.0049 (Ki) | N/A | N/A | [4] |

| CD73-IN-1 | Human CD73 | N/A | N/A | N/A | [4] |

| Oleclumab | Human CD73 | N/A | N/A | N/A (mAb) | [5] |

| CPI-006 | Human CD73 | N/A | N/A | N/A (mAb) | N/A |

N/A: Not Available

Experimental Protocols

The characterization of CD73 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

CD73 Enzymatic Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.

Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is directly proportional to the amount of phosphate produced.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2.

-

Enzyme Solution: Recombinant human CD73 diluted in Assay Buffer.

-

Substrate Solution: Adenosine monophosphate (AMP) diluted in Assay Buffer.

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.

-

-

Assay Procedure:

-

Add 20 µL of inhibitor solution (or vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of Enzyme Solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of Substrate Solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Malachite Green Reagent.

-

Incubate for 15 minutes at room temperature for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based CD73 Activity Assay

This assay measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.

Protocol:

-

Cell Culture:

-

Culture a cancer cell line known to express high levels of CD73 (e.g., MDA-MB-231) in appropriate media.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add the inhibitor at various concentrations to the wells and incubate for 1 hour.

-

Add AMP as the substrate and incubate for 2-4 hours.

-

Collect the supernatant and measure the amount of adenosine produced using a suitable method (e.g., HPLC-MS/MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of adenosine production for each inhibitor concentration.

-

Determine the cell-based IC50 value.

-

In Vivo Efficacy Studies

Syngeneic mouse tumor models are commonly used to evaluate the anti-tumor efficacy of CD73 inhibitors.

Protocol:

-

Tumor Implantation:

-

Implant cancer cells (e.g., CT26 colon carcinoma) subcutaneously into the flank of immunocompetent mice.

-

Allow the tumors to grow to a palpable size.

-

-

Treatment:

-

Randomize the mice into treatment groups (vehicle control, CD73 inhibitor, combination therapy).

-

Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, excise the tumors and perform further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

-

Data Analysis:

-

Compare the tumor growth rates between the different treatment groups.

-

Analyze the immune cell populations within the tumors to understand the mechanism of action.

-

Conclusion

The inhibition of CD73 is a validated and promising strategy in cancer immunotherapy. The development of potent and selective small molecule inhibitors like this compound holds significant potential for the treatment of various cancers. This technical guide provides a comprehensive overview of the key aspects of the discovery, synthesis, and evaluation of this class of compounds, offering a valuable resource for researchers and professionals in the field of drug development. Further investigation into the clinical application of CD73 inhibitors is eagerly anticipated.

References

- 1. ovid.com [ovid.com]

- 2. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

CD73-IN-8: A Selective Ecto-5'-Nucleotidase Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecto-5'-nucleotidase (CD73) is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 contributes to a tumor microenvironment that is hostile to anti-tumor immune responses. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of CD73-IN-8, a potent and selective small molecule inhibitor of CD73. This document details the mechanism of action, in vitro efficacy, and the experimental protocols utilized to characterize this compound, with a focus on quantitative data and methodologies relevant to researchers in the field of drug discovery and development.

Introduction to CD73 and its Role in Cancer

CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, is a key regulator of extracellular adenosine levels.[1] In the tumor microenvironment, various stressors such as hypoxia lead to the release of adenosine triphosphate (ATP).[2] ATP is sequentially hydrolyzed to AMP by ectonucleotidases like CD39, and subsequently, CD73 converts AMP to adenosine.[2]

Adenosine exerts its immunosuppressive effects by binding to adenosine receptors (primarily A2A and A2B receptors) on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[3] This signaling cascade leads to a dampening of the anti-tumor immune response, promoting tumor growth, proliferation, and metastasis.[1][4] High expression of CD73 has been observed in numerous cancer types and is often associated with a poor prognosis.[1] Therefore, blocking CD73 activity is a compelling therapeutic strategy to reverse adenosine-mediated immunosuppression and enhance the efficacy of cancer immunotherapies.[5]

This compound: A Potent and Selective Inhibitor

This compound is a novel small molecule inhibitor of the ecto-5'-nucleotidase enzyme. It is identified as compound 57 in patent WO2022052886A1.[6] This inhibitor is designed to block the catalytic activity of CD73, thereby reducing the production of immunosuppressive adenosine in the tumor microenvironment.[6]

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic function of CD73. By binding to the enzyme, it prevents the hydrolysis of AMP to adenosine. This leads to a reduction in the concentration of extracellular adenosine, thereby mitigating its immunosuppressive effects on anti-tumor immune cells. The expected downstream consequences of this compound activity within the tumor microenvironment include the restoration of T cell and NK cell function, leading to enhanced tumor cell killing.

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound (compound 57) as disclosed in patent WO2022052886A1.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound (Compound 57) | Human CD73 | Biochemical Assay | 1.2 |

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Protocols

The following sections detail the methodologies used to synthesize and evaluate the inhibitory activity of this compound.

General Workflow for CD73 Inhibitor Evaluation

The development and characterization of a novel CD73 inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Biochemical Assay for CD73 Inhibitory Activity

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CD73.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP)

-

CD73 assay buffer

-

Detection reagent (e.g., Malachite Green-based phosphate detection or a luminescence-based ATP detection kit used in a coupled-enzyme assay)[7][8]

-

Test compound (this compound)

-

384-well assay plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Prepare a serial dilution of the test compound (this compound) in the assay buffer.

-

Add a fixed concentration of recombinant human CD73 enzyme to each well of a 384-well plate.

-

Add the serially diluted test compound to the wells containing the enzyme and incubate for a pre-determined period at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a specific concentration of the substrate, AMP, to each well.

-

Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction proceeds within the linear range.

-

Stop the reaction and measure the amount of product formed (adenosine or inorganic phosphate). This can be achieved through various methods:

-

Phosphate Detection: Add a Malachite Green-based reagent that forms a colored complex with the inorganic phosphate released during the reaction. Measure the absorbance at approximately 620 nm.[8]

-

Coupled-Enzyme Luminescence Assay: Use a coupling enzyme to convert the adenosine product to ADP and then to ATP, which can be quantified using a luciferase-based luminescence readout.[6]

-

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay for CD73 Activity

This protocol outlines a method to assess the inhibitory effect of a compound on CD73 expressed on the surface of cancer cells.

Materials:

-

CD73-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

AMP

-

Test compound (this compound)

-

Assay buffer

-

96-well cell culture plates

-

Detection method for adenosine or phosphate (as described in the biochemical assay)

Procedure:

-

Seed the CD73-expressing cancer cells in a 96-well plate and culture overnight to allow for cell adherence.

-

Wash the cells with an appropriate assay buffer to remove any endogenous AMP or adenosine.

-

Prepare a serial dilution of the test compound (this compound) in the assay buffer.

-

Add the diluted test compound to the cells and incubate for a specified period at 37°C.

-

Add AMP to the wells to initiate the enzymatic reaction at the cell surface.

-

Incubate for a defined time at 37°C.

-

Collect the supernatant from each well.

-

Measure the concentration of adenosine or inorganic phosphate in the supernatant using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.

In Vivo Tumor Model for Efficacy Evaluation

This protocol provides a general framework for assessing the anti-tumor efficacy of a CD73 inhibitor in a syngeneic mouse model.

Materials:

-

Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

-

Murine tumor cell line that expresses CD73 (e.g., 4T1 breast cancer or CT26 colon carcinoma)

-

Test compound (this compound) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Implant a specific number of tumor cells subcutaneously into the flank of the syngeneic mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

-

Administer the test compound and vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily, twice daily) and route (e.g., oral, intraperitoneal).

-

Monitor the tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (based on tumor size limits or a pre-defined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis, immune cell infiltration).

-

Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Conclusion

This compound is a potent inhibitor of ecto-5'-nucleotidase, a key enzyme in the immunosuppressive adenosine pathway. The data presented in this guide highlight its significant in vitro activity. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound and other selective CD73 inhibitors in the context of cancer immunotherapy. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination with other immunotherapeutic agents.

References

- 1. amsbio.com [amsbio.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tribioscience.com [tribioscience.com]

In-Depth Technical Guide: The Function of Small-Molecule CD73 Inhibitors in Modulating Immune Response

Disclaimer: This technical guide provides a comprehensive overview of the function of potent, small-molecule CD73 inhibitors in modulating the immune response. As specific, publicly available quantitative data and detailed experimental protocols for CD73-IN-8 are limited, this document utilizes a well-characterized representative inhibitor, AB680 (Quemliclustat) , to illustrate the core principles, experimental methodologies, and therapeutic potential of this class of molecules. The information presented here is intended for researchers, scientists, and drug development professionals.

Executive Summary

The ecto-5'-nucleotidase (CD73) is a critical checkpoint in the adenosine pathway, playing a significant role in tumor immune evasion. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 contributes to a tumor microenvironment that is hostile to anti-tumor immunity. Small-molecule inhibitors of CD73, such as AB680 (Quemliclustat), have emerged as a promising therapeutic strategy to counteract this immunosuppression. This guide details the mechanism of action of these inhibitors, their impact on the immune response, and the experimental frameworks used to evaluate their efficacy.

The Role of CD73 in Immune Suppression

CD73 is a cell-surface enzyme that is frequently overexpressed on tumor cells and various immune cells within the tumor microenvironment. It is the final enzyme in the conversion of extracellular ATP to adenosine. This process begins with the conversion of ATP and ADP to AMP by CD39. CD73 then hydrolyzes AMP to adenosine.

High concentrations of adenosine in the tumor microenvironment suppress the anti-tumor immune response through several mechanisms:

-

Inhibition of T-cell function: Adenosine binds to A2A receptors on T cells, leading to decreased T-cell receptor signaling, proliferation, and cytokine production (e.g., IFN-γ and IL-2).

-

Suppression of Natural Killer (NK) cells: Adenosine impairs the cytotoxic activity of NK cells.

-

Promotion of regulatory T cells (Tregs): Adenosine can promote the expansion and suppressive function of Tregs.

-

Modulation of myeloid cells: Adenosine can skew macrophages towards an M2 immunosuppressive phenotype and inhibit the maturation of dendritic cells.

By inhibiting CD73, small-molecule inhibitors block the production of immunosuppressive adenosine, thereby "releasing the brakes" on the anti-tumor immune response.

Mechanism of Action of this compound and Representative Inhibitors

This compound is a potent inhibitor of the CD73 enzyme.[1] While specific structural and detailed mechanistic data for this compound are not widely published, it belongs to a class of small molecules designed to block the catalytic activity of CD73.[1]

AB680 (Quemliclustat) , a well-characterized, potent, and selective small-molecule inhibitor of CD73, serves as an excellent representative for understanding the mechanism of action. AB680 is a non-nucleotide, competitive inhibitor of CD73.

Signaling Pathway of CD73 Inhibition

The inhibition of CD73 by molecules like AB680 directly impacts the purinergic signaling pathway within the tumor microenvironment.

References

Exploring the Signaling Pathways Affected by CD73 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathways modulated by the inhibition of CD73 (Ecto-5'-nucleotidase), a critical enzyme in the adenosine signaling pathway and a key target in immuno-oncology. While specific public data on CD73-IN-8 is limited, this document leverages comprehensive information from well-characterized CD73 inhibitors, such as the small molecule AB680 (Quemliclustat) and the monoclonal antibody Oleclumab, to provide a thorough understanding of the mechanism of action and its downstream effects. The principles and methodologies described herein are broadly applicable to the study of novel CD73 inhibitors like this compound.

The Core Signaling Pathway: Attenuating Adenosinergic Immunosuppression

CD73 is a cell surface enzyme that plays a pivotal role in the generation of extracellular adenosine, a potent immunosuppressive molecule within the tumor microenvironment (TME). The canonical pathway involves the sequential hydrolysis of extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) by CD39, followed by the dephosphorylation of AMP to adenosine by CD73.[1][2] Adenosine then binds to its receptors (primarily A2A and A2B) on various immune cells, leading to the suppression of their anti-tumor functions.

CD73 inhibitors, including small molecules and monoclonal antibodies, act by blocking the enzymatic activity of CD73. This inhibition prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the TME.[1][3] The net effect is the restoration and enhancement of anti-tumor immunity, primarily mediated by T cells and Natural Killer (NK) cells.

Quantitative Analysis of CD73 Inhibition

The efficacy of CD73 inhibitors is quantified through various in vitro and in vivo assays. These studies provide crucial data on the potency of the inhibitor and its effects on immune cell function and tumor growth.

Table 1: In Vitro Potency of Representative CD73 Inhibitors

| Inhibitor | Type | Target | Assay | Potency (IC50 / Ki) | Reference |

| AB680 | Small Molecule | Human CD73 | Enzymatic Activity | Ki: 5 pM | [4] |

| A000830 | Small Molecule | Human CD73 | Enzymatic Activity | IC50: 1.0 nM | |

| A000830 | Small Molecule | Mouse CD73 | Enzymatic Activity | IC50: 3 nM | |

| Oleclumab | Monoclonal Antibody | Human CD73 | Enzymatic Activity | - | [5] |

Table 2: Functional Effects of CD73 Inhibition on T-Cells In Vitro

| Inhibitor | Cell Type | Parameter Measured | Effect | Reference |

| AB680 | Human CD4+ & CD8+ T-cells | Proliferation (in presence of AMP) | Reverses AMP-mediated suppression of proliferation | [3] |

| AB680 | Human CD4+ & CD8+ T-cells | IFN-γ Production (in presence of AMP) | Restores IFN-γ secretion | [3] |

| AB680 | Human CD8+ T-cells | Granzyme B Production (in presence of AMP) | Restores Granzyme B secretion | |

| A000830 | Human CD8+ T-cells | Proliferation | Enhances proliferation | |

| A000830 | Human CD8+ T-cells | CD25 Expression | Increases CD25 expression | |

| A000830 | Human CD8+ T-cells | IFN-γ & Granzyme B Production | Increases production |

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of CD73 inhibitors. Below are representative methodologies for key assays.

In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.

Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is directly proportional to the amount of phosphate produced, and thus to the CD73 activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM MgCl2).

-

AMP Substrate: Prepare a stock solution of Adenosine Monophosphate (AMP) in assay buffer.

-

CD73 Enzyme: Use recombinant human or mouse CD73 enzyme.

-

Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in acid. Commercially available kits are recommended.

-

CD73 Inhibitor (e.g., this compound): Prepare a dilution series in the appropriate solvent (e.g., DMSO) and then in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of CD73 inhibitor at various concentrations or vehicle control to the wells.

-

Add 20 µL of CD73 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of AMP substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 50 µL of the malachite green reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no enzyme control).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to stimulation, and the effect of a CD73 inhibitor on reversing AMP-mediated suppression.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells, which can be quantified by flow cytometry.

Protocol:

-

T-Cell Isolation and Labeling:

-

Isolate human or mouse T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., magnetic-activated cell sorting).

-

Resuspend the T-cells in a protein-free medium (e.g., PBS) at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Wash the cells twice with complete culture medium to remove excess CFSE.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Stimulate the T-cells with anti-CD3/CD28 antibodies or beads.

-

Add AMP to the culture medium to induce immunosuppression.

-

Add the CD73 inhibitor (e.g., this compound) at various concentrations.

-

Include appropriate controls (unstimulated cells, stimulated cells without AMP, stimulated cells with AMP but no inhibitor).

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

-

Acquire the data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

-

Analyze the data using flow cytometry software to identify distinct peaks of CFSE fluorescence, each representing a cell division.

-

-

Data Analysis:

-

Gate on the live T-cell population.

-

Quantify the percentage of proliferated cells and the number of cell divisions in each condition.

-

Compare the proliferation in the presence of the CD73 inhibitor to the AMP-suppressed control.

-

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of CD73-IN-8 on Tumor Progression and Metastasis

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of CD73-IN-8, a potent small molecule inhibitor of CD73. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and immuno-oncology.

Introduction to CD73 in Cancer

CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME). It is the final enzyme in the purinergic signaling pathway that converts adenosine monophosphate (AMP) to adenosine.[1][2][3] Extracellular adenosine is a potent immunosuppressive molecule that dampens the anti-tumor immune response by acting on various immune cells, including T cells and natural killer (NK) cells.[1][4] High expression of CD73 on tumor cells and immune cells is associated with poor prognosis, increased tumor growth, and metastasis in various cancers.[5][6][7] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, thereby restoring and enhancing the anti-tumor immune response.

This compound: A Novel CD73 Inhibitor

While the designation "this compound" is not commonly found in peer-reviewed literature, it is understood to refer to a potent CD73 inhibitor, likely corresponding to a compound referred to as compound 8 in several key publications. For the purpose of this guide, we will refer to this specific molecule.

Compound 8 is identified as 5-[5-[(1S,2R)-2-isopropylcyclopropyl]-6-methyl-pyridazin-3-yl]-1H-pyrimidine-2,4-dione. It is a non-nucleotide small molecule that effectively suppresses the enzymatic activity of CD73.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (referred to as compound 8) from preclinical studies.

| Parameter | Species | Value | Reference |

| IC₅₀ (Inhibition of CD73) | Human | 0.4094 µM | |

| IC₅₀ (Inhibition of CD73) | Mouse | 0.18 µM |

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of CD73 by 50%.

Impact on Tumor Progression and Metastasis

Preclinical studies have demonstrated that inhibition of CD73 by small molecules like compound 8 can significantly impact tumor progression and metastasis through multiple mechanisms:

-

Reversal of Immunosuppression: By blocking the production of adenosine, CD73 inhibitors prevent the suppression of CD8+ T cells, which are crucial for killing cancer cells.

-

Monotherapy and Combination Therapy: CD73 inhibitors have shown efficacy both as a standalone treatment and in combination with other cancer therapies, such as chemotherapy (e.g., oxaliplatin, doxorubicin) and checkpoint inhibitors.

-

Inhibition of Angiogenesis: CD73 activity has been linked to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of CD73 can help to reduce tumor vascularization.

-

Reduction of Metastasis: CD73 expression is associated with a pro-metastatic phenotype. By inhibiting CD73, it is possible to reduce the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of the purinergic signaling pathway at the level of adenosine production.

References

Basic Research Applications of CD73-IN-8 in Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ecto-5'-nucleotidase, CD73, is a critical immune checkpoint that mediates the production of immunosuppressive adenosine in the tumor microenvironment and other inflammatory settings. Inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy to reinvigorate anti-tumor immune responses. CD73-IN-8 is a potent, small-molecule inhibitor of CD73.[1] This technical guide provides an in-depth overview of the basic research applications of this compound in immunology, focusing on its mechanism of action, methodologies for its evaluation, and its potential in preclinical studies. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the standard experimental frameworks and data presentation formats used to characterize such inhibitors.

Introduction to CD73 in Immunology

CD73, a glycosylphosphatidylinositol (GPI)-anchored cell-surface enzyme, plays a pivotal role in extracellular adenosine signaling.[2] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[3][4] In the context of the tumor microenvironment, extracellular ATP and ADP, often released by stressed or dying cells, are converted to AMP by another ecto-enzyme, CD39. CD73 then completes the cascade, generating adenosine.[5]

Adenosine exerts potent immunosuppressive effects by binding to its receptors (primarily A2A and A2B) on various immune cells, including T cells, NK cells, and dendritic cells.[5][6] This signaling cascade leads to:

-

Inhibition of T cell proliferation, activation, and cytokine production. [3][7]

-

Suppression of NK cell cytotoxicity. [5]

-

Impaired dendritic cell maturation and antigen presentation. [6]

-

Promotion of regulatory T cell (Treg) activity. [2]

By generating an adenosine-rich immunosuppressive "halo," tumors can evade immune surveillance.[8] Therefore, inhibiting CD73 is a key therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[9][10]

This compound: A Potent CD73 Inhibitor

This compound is identified as a potent inhibitor of CD73, with potential applications in treating tumor-related diseases.[1] Its development stems from the recognition of the therapeutic potential of blocking the CD73-adenosine axis. As a small molecule inhibitor, it offers a distinct modality for targeting CD73 compared to monoclonal antibodies.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of CD73, thereby blocking the conversion of AMP to adenosine.[1] This reduction in adenosine levels in the extracellular space is expected to alleviate the suppression of various immune cells, restoring their anti-tumor functions.[6]

Data Presentation: Characterization of CD73 Inhibitors

While specific quantitative data for this compound is not publicly available, the following tables illustrate the typical data generated to characterize a novel CD73 inhibitor.

Table 1: In Vitro Potency and Selectivity of a Representative CD73 Inhibitor

| Parameter | Description | Typical Value (Example) |

| hCD73 IC50 (nM) | Half-maximal inhibitory concentration against human CD73 enzyme. | 1.0 |

| mCD73 IC50 (nM) | Half-maximal inhibitory concentration against mouse CD73 enzyme. | 3.0 |

| Selectivity vs. other ecto-nucleotidases | Fold-selectivity against related enzymes like CD39, TNAP, etc. | >1000-fold |

| Cellular ADO Production IC50 (nM) | Half-maximal inhibitory concentration for blocking adenosine production in a cellular context (e.g., in cancer cell lines). | 10.0 |

Note: The values presented are illustrative examples for a hypothetical potent CD73 inhibitor and are not specific data for this compound.

Table 2: In Vivo Pharmacodynamic and Anti-Tumor Efficacy Data

| Parameter | Description | Typical Finding (Example) |

| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor volume in treated vs. control animals in a syngeneic mouse model. | Significant TGI as a single agent and in combination with anti-PD-1. |

| Intratumoral Adenosine Levels | Measurement of adenosine concentration in the tumor microenvironment. | Significant reduction in adenosine levels post-treatment. |

| Immune Cell Infiltration | Quantification of tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells. | Increased infiltration of CD8+ T cells. |

| CD8+/Treg Ratio | Ratio of cytotoxic CD8+ T cells to immunosuppressive regulatory T cells within the tumor. | Increased CD8+/Treg ratio. |

Note: These are examples of typical outcomes observed in preclinical studies of effective CD73 inhibitors.

Signaling Pathways and Experimental Workflows

CD73-Adenosine Signaling Pathway and Inhibition

The following diagram illustrates the canonical CD73-adenosine signaling pathway and the point of intervention for an inhibitor like this compound.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for the preclinical evaluation of a CD73 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CD73 inhibitors. Below are representative protocols for key experiments.

CD73 Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits for measuring CD73 activity.[11]

Objective: To determine the in vitro potency (IC50) of this compound against recombinant CD73 enzyme.

Materials:

-

Recombinant human or mouse CD73

-

AMP (substrate)

-

Assay buffer

-

This compound (or other test inhibitor)

-

Malachite green-based phosphate detection reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted inhibitor, recombinant CD73 enzyme, and assay buffer.

-

Initiate the enzymatic reaction by adding AMP.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction and add the malachite green reagent, which detects the phosphate released from AMP hydrolysis.

-

Read the absorbance at ~620-670 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

T Cell Proliferation Assay (CFSE-based)

This protocol assesses the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T cell proliferation.[3][12]

Objective: To evaluate the functional effect of this compound on T cell proliferation in the presence of AMP.

Materials:

-

Human or mouse Pan-T cells or CD8+ T cells

-

CD73-expressing cancer cell line (e.g., MDA-MB-231)

-

CFSE (Carboxyfluorescein succinimidyl ester) dye

-

Anti-CD3/CD28 antibodies or beads for T cell stimulation

-

AMP

-

This compound

-

Complete cell culture medium

-

Flow cytometer

Procedure:

-

Label isolated T cells with CFSE dye according to the manufacturer's protocol.

-

Seed CD73-expressing cancer cells in a culture plate and allow them to adhere.

-

Add the CFSE-labeled T cells to the cancer cells.

-

Add T cell stimulation reagents (e.g., anti-CD3/CD28).

-

Treat the co-culture with a fixed concentration of AMP in the presence of varying concentrations of this compound.

-

Incubate the culture for 3-5 days.

-

Harvest the T cells and analyze the CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell proliferation.

-

Quantify the percentage of proliferated T cells in each condition to determine the ability of this compound to restore T cell proliferation.

In Vivo Syngeneic Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of a CD73 inhibitor in an immunocompetent mouse model.[13][14]

Objective: To assess the in vivo anti-tumor activity of this compound, alone or in combination with other immunotherapies.

Materials:

-

Syngeneic mouse tumor cell line (e.g., CT26, MC38)

-

Immunocompetent mice (e.g., BALB/c, C57BL/6)

-

This compound formulated for in vivo administration

-

Other therapeutic agents (e.g., anti-PD-1 antibody)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, anti-PD-1 alone, combination).

-

Administer the treatments according to a predetermined dosing schedule.

-

Measure tumor volumes with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis, such as immune cell profiling by flow cytometry or immunohistochemistry.

-

Analyze tumor growth curves and survival data to determine the efficacy of the treatment.

Conclusion

This compound represents a valuable tool for basic research in immunology and immuno-oncology. By providing a means to pharmacologically inhibit the CD73-adenosine pathway, this compound allows for the detailed investigation of the role of adenosine in immune suppression. The experimental frameworks and protocols outlined in this guide provide a robust foundation for researchers to characterize the in vitro and in vivo effects of this compound and similar molecules. Such studies are essential for advancing our understanding of tumor immune evasion and for the development of novel immunotherapies that can overcome the immunosuppressive tumor microenvironment. Further research into specific inhibitors like this compound will be critical to fully realize the therapeutic potential of targeting the CD73 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]

- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Frequency of circulating CD8+CD73+T cells is associated with survival in nivolumab-treated melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Enzymatic Inhibition Profile of CD73-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic inhibition profile of CD73-IN-8, a potent inhibitor of the ecto-5'-nucleotidase CD73. This enzyme plays a critical role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment. While specific quantitative data for this compound from its primary patent source is not publicly available, this document synthesizes the available information on its mechanism of action, provides a representative experimental protocol for assessing CD73 inhibition, and illustrates the relevant biological pathways.

Core Concepts: The Role of CD73 in the Adenosine Pathway